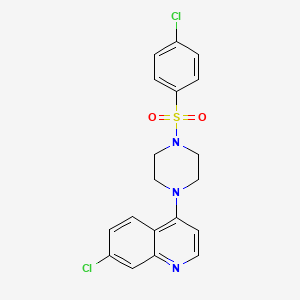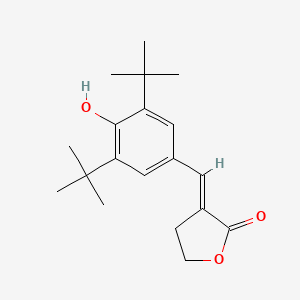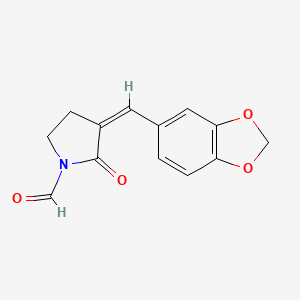
KNK437
Vue d'ensemble
Description
KNK437 est un composé de benzylidène-lactame connu pour son rôle d'inhibiteur des protéines de choc thermique (HSP). Il a été largement étudié pour sa capacité à inhiber l'acquisition de la thermotolérance et l'induction de diverses HSP, notamment HSP105, HSP70 et HSP40, dans les cellules de carcinome colorectal humain . Ce composé a montré un potentiel pour améliorer l'efficacité de l'hyperthermie dans le traitement du cancer en empêchant le développement de la thermotolérance dans les cellules cancéreuses .
Applications De Recherche Scientifique
KNK437 has a wide range of scientific research applications, particularly in the fields of cancer research and hyperthermia treatment. It has been shown to inhibit the synthesis of heat shock proteins and the acquisition of thermotolerance in various cancer cell lines, including human colon carcinoma cells and murine transplantable tumors . This makes it a valuable tool for studying the mechanisms of thermotolerance and for enhancing the efficacy of hyperthermia in cancer therapy .
In addition to its applications in cancer research, this compound has been studied for its potential to restrict the growth and metastasis of colorectal cancer by targeting the DNAJA1/CDC45 axis . This compound has also been used in combination with chemotherapy agents to reduce liver metastasis in colorectal cancer .
Mécanisme D'action
Target of Action
KNK437 primarily targets Heat Shock Proteins (HSPs) . These proteins are synthesized by cells when exposed to stressful conditions, such as heat . Among the HSPs, this compound specifically inhibits the induction of HSP105 , HSP70 , and HSP40 . It also targets the DNAJA1/CDC45 axis in colorectal cancer cells .
Mode of Action
This compound interacts with its targets by inhibiting the synthesis of HSPs . This inhibition occurs at the mRNA level, preventing the transcription and subsequent translation of these proteins . In the context of colorectal cancer, this compound inhibits the level of DNAJA1, a member of the Hsp40 family .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heat shock response pathway . This pathway is activated under stress conditions and leads to the synthesis of HSPs . By inhibiting the induction of HSPs, this compound disrupts this pathway, affecting the cell’s ability to cope with stress .
Pharmacokinetics
It has been observed that the concentration of this compound in tumors gradually increases and reaches a peak 6 hours after intraperitoneal injection .
Result of Action
The inhibition of HSP synthesis by this compound results in the suppression of thermotolerance in cells . This means that cells treated with this compound are less able to resist subsequent lethal heat treatments . In the context of cancer, this can enhance the cytotoxic effect of hyperthermia treatments .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the presence of stressors such as heat . The compound’s efficacy in inhibiting thermotolerance is enhanced under conditions of heat stress .
Analyse Biochimique
Biochemical Properties
KNK437 interacts with various biomolecules, particularly heat shock proteins (HSPs) such as HSP105, HSP70, and HSP40 . It inhibits the induction of these proteins, thereby affecting the biochemical reactions in which they are involved .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the acquisition of thermotolerance in cells, which is a state of resistance to subsequent lethal heat treatments . This compound does not increase thermosensitivity in non-tolerant cells . In colorectal cancer cells, this compound has been found to inhibit the level of DnaJ heat shock protein family (Hsp40) member A1 (DNAJA1), followed by DNAJB1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the synthesis of HSPs . This inhibition occurs at the mRNA level, affecting the transcriptional regulation of these proteins . The compound also inhibits the acquisition of thermotolerance developed by sodium arsenite .
Temporal Effects in Laboratory Settings
Over time, the concentration of this compound in cells gradually increases and reaches a peak 6 hours after injection . The synthesis of HSP72, which occurs 8 hours after hyperthermia at 44°C for 10 minutes, is inhibited by the administration of this compound 6 hours before hyperthermia .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a concentration of 200 mg/kg, this compound alone shows no antitumor effects and does not increase the thermosensitivity of non-tolerant tumors . The same dose of this compound enhances the antitumor effects of fractionated heat treatment in a synergistic manner .
Metabolic Pathways
It is known that the compound inhibits the synthesis of HSPs, which play crucial roles in protein folding and translocation of proteins into endoplasmic reticulum, mitochondria, and so on .
Transport and Distribution
It is known that the concentration of this compound in cells gradually increases and reaches a peak 6 hours after injection .
Subcellular Localization
Given its role in inhibiting the synthesis of HSPs, it is likely that the compound interacts with these proteins at their sites of action, which include various cellular compartments and organelles .
Méthodes De Préparation
La synthèse de KNK437 implique la préparation d'une structure de benzylidène-lactame. Les voies de synthèse spécifiques et les conditions réactionnelles pour this compound ne sont pas largement détaillées dans la littérature publique. Il est connu que this compound a été initialement isolé à partir de banques de sources organiques disponibles dans les laboratoires de recherche
Analyse Des Réactions Chimiques
KNK437 subit principalement des réactions qui inhibent la synthèse des protéines de choc thermique. Il a été démontré qu'il inhibe l'activation de HSP105, HSP70 et HSP40 dans les cellules de carcinome colorectal humain . Le composé n'augmente pas de manière significative la thermosensibilité dans les cellules non tolérantes, ce qui en fait un inhibiteur sélectif de la thermotolérance . Les principaux produits formés à partir de ces réactions sont les formes inhibées des protéines de choc thermique respectives.
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer et du traitement par hyperthermie. Il a été démontré qu'il inhibe la synthèse des protéines de choc thermique et l'acquisition de la thermotolérance dans diverses lignées cellulaires cancéreuses, notamment les cellules de carcinome colorectal humain et les tumeurs transplantables murines . Cela en fait un outil précieux pour étudier les mécanismes de la thermotolérance et pour améliorer l'efficacité de l'hyperthermie dans la thérapie du cancer .
En plus de ses applications dans la recherche sur le cancer, this compound a été étudié pour son potentiel à restreindre la croissance et la métastase du cancer colorectal en ciblant l'axe DNAJA1/CDC45 . Ce composé a également été utilisé en combinaison avec des agents chimiothérapeutiques pour réduire les métastases hépatiques dans le cancer colorectal .
Mécanisme d'action
This compound exerce ses effets en inhibant la synthèse des protéines de choc thermique, qui sont cruciales pour le développement de la thermotolérance dans les cellules. Le composé inhibe spécifiquement l'induction de HSP105, HSP70 et HSP40 . En empêchant la synthèse de ces protéines, this compound perturbe les mécanismes de protection que les cellules cancéreuses utilisent pour survivre dans des conditions de stress, telles que le choc thermique . Cette inhibition augmente la sensibilité des cellules cancéreuses à l'hyperthermie et à d'autres agents stressants, les rendant plus sensibles au traitement .
Comparaison Avec Des Composés Similaires
KNK437 est souvent comparé à la quercétine, un autre inhibiteur des protéines de choc thermique. Les deux composés ont montré qu'ils inhibaient la thermotolérance dans les cellules cancéreuses, mais this compound est plus efficace que la quercétine à cet égard . This compound a un effet inhibiteur plus important sur l'induction des protéines de choc thermique et l'acquisition de la thermotolérance, ce qui en fait un agent plus puissant pour améliorer l'efficacité de l'hyperthermie dans la thérapie du cancer . De plus, il a été constaté que this compound avait une toxicité plus faible que la quercétine, ce qui suggère qu'il pourrait être une option plus sûre pour les applications cliniques .
Des composés similaires à this compound comprennent :
- Quercetine
- Geldanamycine
- 17-AAG (17-allylamino-17-démethoxygeldanamycine)
Ces composés ciblent également les protéines de choc thermique et ont été étudiés pour leur potentiel à améliorer la thérapie du cancer en inhibant la thermotolérance.
Propriétés
Numéro CAS |
218924-25-5 |
|---|---|
Formule moléculaire |
C13H11NO4 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-2-oxopyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2/b10-5- |
Clé InChI |
LZGGUFLRKIMBDQ-YHYXMXQVSA-N |
SMILES |
C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O |
SMILES isomérique |
C\1CN(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C=O |
SMILES canonique |
C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KNI 272 KNI-272 kynostatin kynostatin 272 kynostatin-272 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: KNK437 acts by inhibiting the synthesis of heat shock proteins (HSPs), specifically HSP70 and HSP27, without directly affecting heat shock factor 1 (HSF-1) binding activity. [, , , ]
A: Inhibiting HSPs disrupts the development of thermotolerance, rendering cells more susceptible to subsequent heat treatments. [, , ] This effect has been observed in various cell lines, including human colon carcinoma, oral squamous cell carcinoma, and lung adenocarcinoma. [, , , ]
A: While primarily known for HSP inhibition, this compound has been shown to enhance the cytotoxic effects of other treatments like hyperthermia, radiotherapy, and chemotherapeutic agents like gemcitabine and arsenic trioxide. [, , , ]
A: this compound can enhance apoptosis, suppress angiogenesis, and sensitize cancer cells to various treatments. [, , , ] It can also influence cell cycle progression, leading to G2/M phase arrest in some cell lines. [, ]
A: The molecular formula of this compound is C13H13NO4 and its molecular weight is 247.25 g/mol. [, ]
ANone: While the provided research does not delve into detailed spectroscopic characterization, further investigation into databases and publications may reveal this information.
ANone: The provided research primarily focuses on this compound's biological activity. Further investigation is needed to determine its compatibility with various materials and its stability under diverse conditions.
ANone: The provided research focuses on this compound's role as an HSP inhibitor. No catalytic properties or applications have been reported within these studies.
A: While the provided research doesn't elaborate on computational studies, QSAR models could be developed to predict the activity of this compound analogs based on structural modifications. []
A: While specific SAR studies for this compound were not described, the research highlights the importance of its benzylidene lactam structure for HSP inhibition. [, ] Modifications to this core structure could potentially alter its potency, selectivity, and pharmacokinetic properties. []
ANone: The provided research does not extensively cover the stability of this compound. Further investigations are needed to determine its stability profile in various solvents, temperatures, and formulations.
A: While not explicitly addressed in the research, exploring various drug delivery systems, such as nanoparticles or liposomes, might be beneficial for targeted delivery and improved bioavailability of this compound. []
A: Various human cancer cell lines, including colon carcinoma (COLO 320DM), oral squamous cell carcinoma (HSC4, KB), lung adenocarcinoma (A549), and glioblastoma (A-172), have been used to assess this compound's efficacy in vitro. [, , , , ]
A: Mouse models with transplantable tumors (SCC VII) have been employed to demonstrate this compound's ability to enhance the antitumor effects of fractionated hyperthermia. []
ANone: The provided research does not mention any clinical trials. Further research is required to translate its preclinical findings into clinical applications.
A: While not directly addressed in the research, potential cross-resistance with other HSP inhibitors or agents targeting similar pathways cannot be ruled out. []
A: While not extensively discussed in the research, exploring nanoparticle-based drug delivery systems or conjugating this compound to targeting ligands could enhance its delivery to specific tissues or cell types. [, ]
A: While not explicitly addressed, HSP70 expression levels could potentially serve as a biomarker for monitoring treatment response to this compound. [] Further research is needed to identify robust predictive biomarkers.
ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound. Detailed information on analytical methods, environmental impact, dissolution and solubility, quality control, immunogenicity, drug transporter interactions, biocompatibility, biodegradability, alternatives, recycling and waste management, research infrastructure, and historical context is not provided.
A: Key milestones include the discovery of its potent HSP inhibitory activity, the demonstration of its ability to enhance the efficacy of hyperthermia and other cancer treatments in preclinical models, and the exploration of its mechanism of action in various cancer cell lines. [, , ]
A: Due to its ability to modulate HSPs, this compound holds promise for cross-disciplinary applications in areas such as cancer biology, immunology, and neurodegenerative diseases. [] Its ability to sensitize cells to various stresses makes it a valuable tool for studying cellular stress responses and exploring novel therapeutic approaches.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


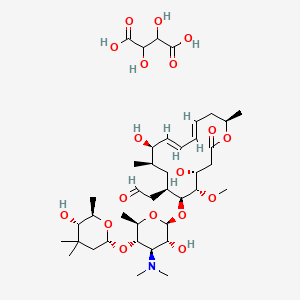
![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)
![4-[[(2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOYL]-METHYL-AMINO]-N-[(2S)-1 -HYDROXY-3-PHENYL-PROPAN-2-YL]BUTANAMIDE](/img/structure/B1673658.png)
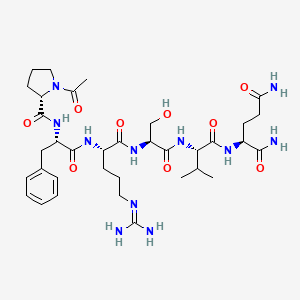

![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)
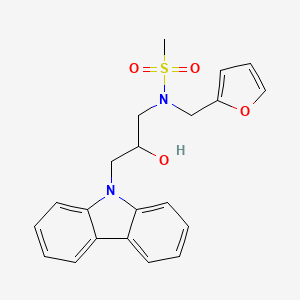
![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)
